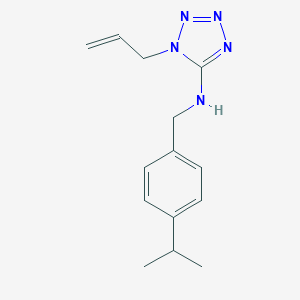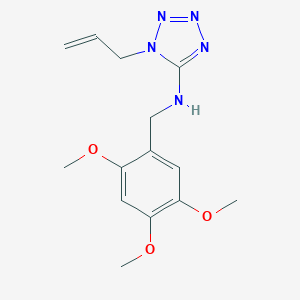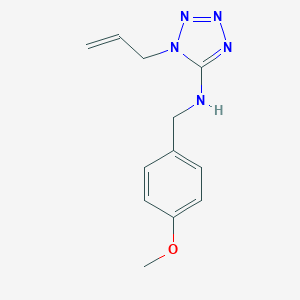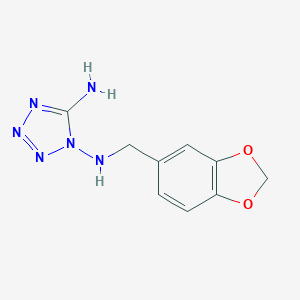![molecular formula C18H19N9O2 B276668 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMA-401 and is known for its ability to target and inhibit the activity of a specific protein known as the angiotensin II type 2 receptor (AT2R).
Mécanisme D'action
EMA-401 works by selectively inhibiting the activity of 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine, which is a G protein-coupled receptor that is involved in various physiological processes, including blood pressure regulation, inflammation, and cell growth. 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine is known to have a counter-regulatory effect on the angiotensin II type 1 receptor (AT1R), which is involved in the development of various cardiovascular diseases. By inhibiting 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine, EMA-401 promotes the activity of AT1R, leading to beneficial effects on cardiovascular function.
Biochemical and Physiological Effects:
The inhibition of 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine by EMA-401 has been shown to have various biochemical and physiological effects, including the promotion of vasodilation, the reduction of oxidative stress and inflammation, and the inhibition of cell growth and migration. These effects have been observed in various animal models and in vitro studies, suggesting that EMA-401 has potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EMA-401 has several advantages for lab experiments, including its high selectivity and potency for 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound also has some limitations, including its relatively short half-life and the need for further optimization of its synthesis and formulation.
Orientations Futures
There are several future directions for research on EMA-401, including the optimization of its synthesis and formulation, the investigation of its potential applications in various diseases, and the development of novel analogs with improved pharmacological properties. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of EMA-401 on 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine and to identify potential biomarkers for patient selection and monitoring. Overall, EMA-401 represents a promising compound for scientific research, with potential applications in various fields.
Méthodes De Synthèse
The synthesis of EMA-401 involves several steps, including the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzaldehyde. This intermediate is then reacted with 2-ethyl-2H-tetrazol-5-amine in the presence of a base to form the final product, EMA-401. The synthesis of EMA-401 has been reported in various research articles, and the purity and yield of the compound can be optimized through modifications of the reaction conditions.
Applications De Recherche Scientifique
EMA-401 has been extensively studied for its potential applications in various fields, including pain management, cardiovascular diseases, and cancer. In preclinical studies, EMA-401 has shown promising results in reducing pain and inflammation in animal models of neuropathic pain and osteoarthritis. The compound has also been shown to have cardioprotective effects in animal models of heart failure and hypertension. In addition, EMA-401 has been investigated for its potential anticancer properties, as 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine is known to be overexpressed in various types of cancer.
Propriétés
Formule moléculaire |
C18H19N9O2 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2-ethyl-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C18H19N9O2/c1-3-26-22-17(20-24-26)19-12-13-9-10-15(16(11-13)28-2)29-18-21-23-25-27(18)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,19,22) |
Clé InChI |
ZUBRNRYYZPHYRM-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
SMILES canonique |
CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)
![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)








![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)